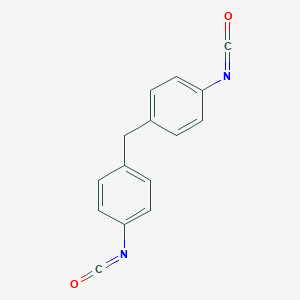
4,4'-Diphenylmethane diisocyanate
Cat. No. B179448
Key on ui cas rn:
26447-40-5
M. Wt: 250.25 g/mol
InChI Key: UPMLOUAZCHDJJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08480845B2
Procedure details


Exemplary polyisocyanates are hexamethylene diisocyanate, 1,12-didecane diisocyanate, cyclobutane-1,3-diisocyanate, cyclohexane-1,3- and -1,4-diisocyanate and any mixture of these isomers, 1-isocyanato-3,3,5-trimethyl-5-isocyanatomethylcyclohexane, hexahydro-1,3- and/or -1,4-phenylene diisocyanate, perhydro-2,4′- and/or -4,4′-diphenylmethane diisocyanate, 1,3- and 1,4-phenylene diisocyanate, 2,4- and 2,6-toluylene diisocyanate and any mixture of these isomers, diphenylmethane-2,4′- and/or -4,4′-diisocyanate, naphthylene-1,5-diisocyanate, triphenylmethane-4,4′,4″-triisocyanate or polyphenyl polymethylene polyisocyanates as obtained by aniline-formaldehyde condensation and subsequent phosgenation.
[Compound]
Name
polyisocyanates
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


[Compound]
Name
1,12-didecane diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
cyclobutane-1,3-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
cyclohexane-1,3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
1,4-diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



[Compound]
Name
1,3- and 1,4-phenylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
2,4- and 2,6-toluylene diisocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

[Compound]
Name
diphenylmethane-2,4′
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers


|
REACTION_CXSMILES
|
[CH2:1](N=C=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][N:7]=[C:8]=[O:9].N(C1CC(C)(CN=C=O)CC(C)(C)C1)=C=O.C1(N=C=O)C=CC(N=C=O)=CC=1.C1C(CC2C=CC(N=C=O)=CC=2)=CC=C(N=C=O)C=1>>[NH:7]([CH:8]=[O:9])[C:6]1[CH:5]=[CH:4][CH:3]=[CH:2][CH:1]=1
|
Inputs


Step One
[Compound]
|
Name
|
polyisocyanates
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCN=C=O)N=C=O
|
Step Three
[Compound]
|
Name
|
1,12-didecane diisocyanate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
[Compound]
|
Name
|
cyclobutane-1,3-diisocyanate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
cyclohexane-1,3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
1,4-diisocyanate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=C=O)C1CC(CC(C1)(CN=C=O)C)(C)C
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
[Compound]
|
Name
|
1,3- and 1,4-phenylene diisocyanate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
2,4- and 2,6-toluylene diisocyanate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
diphenylmethane-2,4′
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N(C1=CC=CC=C1)C=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
